3-(4-Bromophenyl)-1-(2,5-dichlorophenyl)propan-1-one
Overview
Description
3-(4-Bromophenyl)-1-(2,5-dichlorophenyl)propan-1-one is a useful research compound. Its molecular formula is C15H11BrCl2O and its molecular weight is 358.1 g/mol. The purity is usually 95%.
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Scientific Research Applications
Optoelectronic and Semiconductor Applications : The compound (E)-1-(4-Bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one, a derivative, has been studied for its linear optical, second and third-order nonlinear optical (NLO) properties. These properties are significant in the development of various semiconductor devices, as the compound shows potential for use in organic semiconductor devices, particularly as n-type electron transport materials (Shkir et al., 2019).
Structural and Crystal Analysis : Research has been conducted on the crystal structure and Hirshfeld surface analysis of alkyl substituted N,4-diphenyl thiazole-2-amine, which includes the study of compounds similar to 3-(4-Bromophenyl)-1-(2,5-dichlorophenyl)propan-1-one. This research is vital for understanding the molecular structure and potential applications of these compounds in various fields (Nadaf et al., 2019).
Antifungal Applications : 3-(Halogenated Phenyl)-5-Acyloxymethyl-2,5-Dihydrofuran-2-ones, a class of compounds which include variants of the queried compound, have been evaluated for their antifungal activity. They exhibit significant in vitro activity against yeasts and molds, particularly Aspergillus species (Buchta et al., 2004).
Polymerization and Material Science : A study on the mechanism of chain-growth polymerization of 2-bromo-5-chloromagnesio-3-hexylthiophene with Ni catalysts, relevant to the queried compound, shows potential applications in synthesizing well-defined polymers, which are crucial in material science (Miyakoshi et al., 2005).
Synthesis and Analysis of Benzimidazoles : Research involving o-Bromophenyl isocyanide, a related compound, focuses on the synthesis of benzimidazoles, which are crucial in various chemical and pharmaceutical applications (Lygin & Meijere, 2009).
Anti-inflammatory and Gastroprotective Properties : Certain chalcones, including variants of the queried compound, have been synthesized and evaluated for their anti-inflammatory and gastroprotective properties. These studies are important for the development of new therapeutic agents (Okunrobo et al., 2006).
Properties
IUPAC Name |
3-(4-bromophenyl)-1-(2,5-dichlorophenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrCl2O/c16-11-4-1-10(2-5-11)3-8-15(19)13-9-12(17)6-7-14(13)18/h1-2,4-7,9H,3,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMABYCKEMJLARC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=C(C=CC(=C2)Cl)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrCl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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